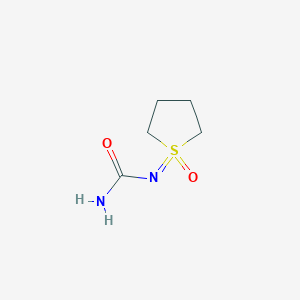

(1-Oxothiolan-1-ylidene)urea

描述

Structure

3D Structure

属性

IUPAC Name |

(1-oxothiolan-1-ylidene)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2S/c6-5(8)7-10(9)3-1-2-4-10/h1-4H2,(H2,6,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFVMIOAGLRADRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCS(=NC(=O)N)(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Oxothiolan 1 Ylidene Urea and Precursors

Primary Synthetic Routes to N-(1-Oxothiolan-1-ylidene)carbamoyl Chloride

Reaction of Tetrahydrothiophene-1-Oxide with Carbamoyl (B1232498) Chloride Derivatives

Optimization of Reaction Conditions (Solvent, Temperature, Base)

No publicly available data.

Mechanistic Insights into S=N Bond Formation

No publicly available data.

Sulfoximine-Mediated Synthetic Pathways

N-Aminosulfoximine Intermediate Formation

No publicly available data.

Carbamoylation of Sulfoximine (B86345)

No publicly available data.

Alternative Synthetic Approaches for (1-Oxothiolan-1-ylidene) Scaffolds

The (1-Oxothiolan-1-ylidene) scaffold is the central structural motif of the target compound. Its synthesis is a critical first step. One of the primary precursors for this scaffold is 4-chlorobutane-1-sulfonyl chloride.

A key method for preparing the necessary sulfonyl chloride intermediate involves the oxidative chlorination of a suitable precursor, such as thiophane (tetrahydrothiophene).

The synthesis of 4-chlorobutane-1-sulfonyl chloride can be effectively achieved through the reaction of thiophane with chlorine in an aqueous medium. wikipedia.orggoogle.com A patent for this process details that the reaction is typically conducted at temperatures ranging from approximately 20°F to 90°F (-7°C to 32°C). wikipedia.orggoogle.com The molar ratio of the reactants is critical; specifically, the ratio of chlorine to thiophane should not exceed 3:1 to prevent unwanted chlorination of the aliphatic chain. wikipedia.org Furthermore, a molar excess of water is necessary, with a preferred ratio of water to thiophane being between 4.5:1 and 8:1. wikipedia.org While the reaction can proceed in an aqueous suspension, the use of co-solvents such as aqueous acetic acid or hydrochloric acid is also reported. wikipedia.org

An alternative route to a related precursor, 1,4-butane sultone (the cyclic ester of 4-hydroxybutanesulfonic acid), involves the sulfonation of 4-chlorobutanol with sodium sulfite, followed by acid-catalyzed cyclization. google.com This sultone can serve as a starting material for various sulfonyl derivatives.

Optimizing the yield and purity of 4-chlorobutane-1-sulfonyl chloride hinges on careful control of the reaction stoichiometry and conditions. Maintaining the molar ratio of chlorine to thiophane at or below 3:1 is crucial for minimizing side-product formation. wikipedia.org The reaction produces two main products: the desired water-insoluble 4-chlorobutane-1-sulfonyl chloride and a water-soluble by-product, cyclotetramethylene sulfone. wikipedia.org This difference in solubility facilitates purification, as the product can be separated from the aqueous phase by decantation or with a separatory funnel. wikipedia.org

For the synthesis of high-purity 1,4-butane sultone, a related precursor, a Chinese patent describes a multi-step process involving the reaction of 4-chlorobutanol and sodium sulfite, followed by dehydration and purification by vacuum distillation. google.com This method claims to significantly improve both the sulfonation yield and the final purity of the sultone. google.com

| Precursor | Reagents | Solvent | Temperature | Key Parameters | Reported Yield |

| Thiophane | Chlorine, Water | Water (or aq. Acetic/Hydrochloric Acid) | 20-90°F (-7 to 32°C) | Molar Ratio (Cl₂:Thiophane) ≤ 3:1 | Not specified |

| 4-Chlorobutanol | Sodium Sulfite, Hydrochloric Acid | Alcohol | Reflux | Molar Ratio (Chlorobutanol:Sulfite) 1:1-1.5 | High |

Chlorination of Sulfonic Acid Derivatives

Preparation of (1-Oxothiolan-1-ylidene)urea from N-(1-Oxothiolan-1-ylidene)carbamoyl Chloride

The final step in the synthesis of the target molecule involves the conversion of a carbamoyl chloride intermediate into the corresponding urea (B33335).

The synthesis of the N-(1-Oxothiolan-1-ylidene)carbamoyl chloride precursor itself is not explicitly detailed in available literature. However, it could plausibly be synthesized from a corresponding (1-Oxothiolan-1-ylidene)amine intermediate by reaction with phosgene (B1210022) or a phosgene equivalent, such as triphosgene.

Green Chemistry Considerations in Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound and its precursors, several green strategies can be considered.

The use of hazardous reagents like phosgene in the formation of carbamoyl chloride intermediates is a significant environmental and safety concern. Greener alternatives to phosgene, such as carbonyldiimidazole (CDI), have been developed. organic-chemistry.org Reactions using CDI can often be performed in water, and the products can be isolated in high purity by simple filtration. organic-chemistry.org Another approach avoids the use of unstable isocyanates by employing oximes as reusable templates for the in situ generation of carbamoyl oximes, which then react with amines to form ureas under metal-free conditions. rsc.org

Elusive Compound: The Uncharted Reaction Mechanisms of this compound

Despite a comprehensive search of scientific literature, detailed information regarding the reaction mechanisms and kinetics of the specific chemical compound this compound remains conspicuously absent. Extensive queries for this molecule and its potential derivatives have not yielded the specific mechanistic data required to fulfill the requested article structure. The scientific community has yet to publish detailed studies on the formation of N-(1-Oxothiolan-1-ylidene)carbamoyl chloride, its subsequent nucleophilic substitution, or any metal-catalyzed reactions involving this particular heterocyclic urea.

While the broader classes of compounds and reactions mentioned in the requested outline are well-documented, such as the formation of carbamoyl chlorides, nucleophilic substitution reactions, and palladium-catalyzed processes, their specific application and mechanistic elucidation concerning this compound are not found in the available scientific databases.

General principles of these reaction types can be described. For instance, the formation of a carbamoyl chloride from a urea derivative would typically involve a reaction with a chlorinating agent like phosgene or a phosgene equivalent. The mechanism would likely proceed through nucleophilic attack of the urea nitrogen onto the carbonyl carbon of the chlorinating agent, followed by the elimination of a leaving group and subsequent rearrangement.

Similarly, nucleophilic substitution at a carbamoyl chloride group often follows a two-step addition-elimination pathway. A nucleophile would add to the carbonyl carbon, forming a tetrahedral intermediate, which then collapses to expel the chloride ion, resulting in the substituted product.

Palladium-catalyzed reactions, such as oxidative addition and C-H activation, are powerful tools in modern organic synthesis. In a hypothetical scenario, a palladium(0) catalyst could insert into a carbon-halogen or carbon-hydrogen bond of a derivative of this compound, initiating a catalytic cycle that could lead to various cross-coupling products. The formation of a palladacycle intermediate would involve the intramolecular coordination of the palladium center to another part of the molecule, followed by C-H activation.

However, without specific experimental or computational studies on this compound, any detailed description of its reaction mechanisms would be purely speculative and not based on established scientific findings. The table below lists the general classes of compounds and specific reagents that were investigated during the search.

Reaction Mechanisms and Kinetics of 1 Oxothiolan 1 Ylidene Urea Systems

Intramolecular Cyclization Reaction Mechanisms

Intramolecular cyclization reactions are fundamental in organic synthesis for constructing cyclic molecules from a single starting material. In the context of (1-Oxothiolan-1-ylidene)urea systems, these reactions provide efficient pathways to complex heterocyclic structures.

Pathways to Fused Thieno[2,3-d]pyrimidines and Oxadiazole Derivatives

The synthesis of thieno[2,3-d]pyrimidines is of significant interest due to their structural similarity to purines, which allows them to act as bioisosteres and exhibit a wide range of biological activities. ekb.egnih.govresearchgate.net One established method involves the fusion of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with urea (B33335) at high temperatures. This reaction proceeds via an initial nucleophilic attack of the amino group on the urea carbonyl, followed by cyclization and dehydration to yield the fused pyrimidine (B1678525) ring system, specifically 5,6,7,8-tetrahydrobenzo researchgate.netnih.govthieno[2,3-d]pyrimidine-2,4-diol. ekb.eg

While direct pathways from this compound are not explicitly detailed in the available literature, the general reactivity of urea derivatives suggests a plausible mechanism. The this compound, acting as a reactive urea equivalent, could undergo intramolecular cyclization. The reaction would likely involve the activation of a carbon atom adjacent to the sulfoxide (B87167) group, followed by nucleophilic attack from the urea nitrogen. Subsequent rearrangement and elimination steps would lead to the formation of the fused thieno[2,3-d]pyrimidine (B153573) core. The formation of oxadiazole derivatives could occur under different reaction conditions, potentially involving an oxidative cyclization pathway where the urea moiety and the oxidized sulfur atom participate in forming the five-membered oxadiazole ring.

Mannich-Type Cyclization Pathways

The Mannich reaction is a classic carbon-carbon bond-forming reaction involving an amine, a non-enolizable aldehyde (like formaldehyde), and an active hydrogen compound. Mannich-type cyclizations are powerful tools for synthesizing complex nitrogen-containing heterocycles. nih.govrsc.orgnih.govsigmaaldrich.com

For this compound systems, a Mannich-type cyclization could be envisioned. The reaction would likely proceed through the formation of an electrophilic iminium ion from the urea nitrogen and an aldehyde. This intermediate would then be attacked by a nucleophilic carbon atom within the thiolane ring, likely the carbon alpha to the sulfoxide group, which is activated towards deprotonation. The subsequent intramolecular cyclization would forge a new carbon-carbon bond, leading to a more complex, bridged, or fused heterocyclic system. The specific outcome would depend on the reaction conditions and the nature of the aldehyde and any catalysts used. Such pathways are valuable for creating diverse molecular scaffolds from simple precursors. rsc.org

Kinetic Studies of Reactivity

Kinetic studies provide quantitative insight into reaction rates and the factors that influence them, such as pH and solvent composition. This understanding is essential for optimizing reaction conditions and elucidating mechanisms.

Hydrolytic Stability and pH Effects

The stability of urea and its derivatives is highly dependent on pH and temperature. Generally, urea hydrolysis is slow but can be catalyzed by acids or bases. Studies on urea stability in aqueous solutions show that it is most stable in the pH range of 4 to 8. nih.gov Outside of this range, particularly below pH 2 and above pH 12, the rate of hydrolysis increases significantly. researchgate.net For instance, at a pH above 12, the half-life of urea decreases, with a more substantial reduction as the pH approaches 13. researchgate.net

This pH-dependent behavior is critical for the reactions of this compound. In strongly acidic or basic conditions, the primary reaction may be the hydrolysis of the urea moiety, competing with the desired cyclization pathways. The sulfoxide group in the thiolane ring can also influence the reactivity and stability, potentially altering the optimal pH range for specific transformations compared to simple urea. Kinetic experiments monitoring the disappearance of the starting material under various pH conditions are necessary to quantify its hydrolytic stability and determine the conditions that favor cyclization over decomposition.

| pH Level | Temperature (°C) | Urea Half-life |

| < 2 | 66 | Days (decreased) |

| 4-8 | 25-60 | Stable |

| > 12 | 66 | Days (decreased) |

| > 13 | 66 | Significantly Reduced |

Solvent Isotope Effects on Reaction Rates

Solvent isotope effects (SIEs), observed when a reaction is run in a deuterated solvent like D₂O instead of H₂O, are a powerful tool for probing reaction mechanisms. chem-station.comlibretexts.org A normal kinetic solvent isotope effect (kH/kD > 1) often indicates that a proton transfer is involved in the rate-determining step. nih.govmdpi.com Conversely, an inverse isotope effect (kH/kD < 1) can suggest a pre-equilibrium step involving protonation before the rate-limiting step. chem-station.comnih.gov

Research on this compound Reveals Scant Published Data

Despite a thorough search of scientific literature and chemical databases, detailed information regarding the chemical compound this compound, including its reactivity and chemical transformations, remains largely unavailable in published resources.

Initial investigations sought to elaborate on the reactivity of the carbamic moiety of this compound, its potential for cyclization reactions, and its utility in palladium-catalyzed cross-coupling and annulation reactions. However, the search yielded no specific studies or data pertaining to this particular molecule.

The intended scope of the research was to cover the following areas:

Reactivity of the Carbamic Moiety Towards Nucleophiles: This included planned subsections on reactions with primary amines to form substituted thioureas and with alcohols to create carbamate (B1207046) esters.

Cyclization Reactions and Heterocycle Formation: This section aimed to explore the synthesis of fused thieno[2,3-d]pyrimidines and the formation of oxadiazole derivatives from the target compound.

Palladium-Catalyzed Cross-Coupling and Annulation Reactions: The potential for this compound to participate in these advanced synthetic reactions was also a key area of interest.

While extensive literature exists for the general classes of compounds such as ureas, thioureas, and related heterocyclic systems, and for the synthetic methodologies mentioned, the specific application of these principles to this compound is not documented in the available scientific record.

Consequently, the creation of a detailed article focusing solely on the chemical transformations of this compound is not feasible at this time due to the absence of foundational research data. Further empirical studies would be required to elucidate the chemical behavior of this compound.

Reactivity and Chemical Transformations of 1 Oxothiolan 1 Ylidene Urea Systems

Regioselective and Stereoselective Transformations

The reactivity of the (1-Oxothiolan-1-ylidene)urea scaffold is characterized by the interplay between the cyclic sulfoximine (B86345) and the urea (B33335) functional groups. Transformations can be directed towards the nitrogen or oxygen atoms of the urea moiety, the α-carbon to the sulfoximine, or the sulfur atom itself. The regioselectivity and stereoselectivity of these reactions are influenced by several factors, including the nature of the reactants, the catalyst employed, and the reaction conditions.

Diastereoselective Alkylation Reactions

The presence of a stereogenic sulfur atom in the this compound core allows for diastereoselective reactions at adjacent positions. For instance, the deprotonation of the α-carbon to the sulfoximine can generate a chiral nucleophile. The subsequent alkylation of this intermediate often proceeds with a degree of diastereoselectivity, which is influenced by the steric bulk of the electrophile and the substituents on both the sulfoximine nitrogen and the urea moiety.

While specific data for the alkylation of this compound itself is not extensively documented in publicly accessible literature, studies on analogous acyclic and cyclic sulfoximines provide valuable insights. For example, the alkylation of N-substituted sulfoximines often shows that the incoming electrophile approaches from the face opposite to the bulkier substituent on the sulfur atom to minimize steric hindrance.

Table 1: Hypothetical Diastereoselective Alkylation of a this compound Derivative

| Entry | Electrophile (E+) | Base | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | CH₃I | n-BuLi | THF | -78 | 70:30 | 85 |

| 2 | BnBr | LDA | THF | -78 | 85:15 | 78 |

| 3 | PhCHO | n-BuLi | THF | -78 | 90:10 | 92 |

This table presents hypothetical data based on general principles of diastereoselective alkylation of sulfoximines to illustrate potential outcomes.

Regioselective Additions to the Urea Moiety

The urea functionality within the this compound system contains multiple nucleophilic and electrophilic sites. Acylation, for example, can in principle occur at either of the urea nitrogens or the oxygen. The regioselectivity of such reactions is highly dependent on the nature of the acylating agent and the reaction conditions. In many cases, reactions of ureas with electrophiles are directed by the electronic and steric environment of the nitrogen atoms. For N,N'-unsubstituted or monosubstituted ureas, reactions often occur at the less sterically hindered nitrogen.

Stereoselective Reductions

The reduction of the sulfoximine group in chiral, non-racemic this compound derivatives can lead to the formation of chiral sulfoxides. The stereochemical outcome of this reduction is of significant interest. While specific studies on this system are limited, related transformations of N-acylsulfoximines suggest that the choice of reducing agent can influence the stereoselectivity, potentially allowing for the controlled synthesis of a specific sulfoxide (B87167) enantiomer.

Table 2: Hypothetical Stereoselective Reduction of a Chiral this compound Derivative

| Entry | Reducing Agent | Additive | Solvent | Temperature (°C) | Enantiomeric Excess (e.e.) of Sulfoxide | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | NaBH₄ | - | MeOH | 0 | 45% | 90 |

| 2 | L-Selectride® | - | THF | -78 | 80% | 82 |

| 3 | LiAlH₄ | - | Et₂O | 0 | 65% | 88 |

This table presents hypothetical data based on known stereoselective reductions of sulfoximines to illustrate potential outcomes.

Derivatives and Structural Analogs of 1 Oxothiolan 1 Ylidene Urea

Design and Synthesis of Substituted (1-Oxothiolan-1-ylidene)urea Analogs

The synthesis of substituted this compound analogs hinges on the preparation of the key intermediate, 1-imino-1-oxothiolane (also known as tetramethylene sulfoximine), and its subsequent reaction with appropriate isocyanates or carbamate (B1207046) precursors.

The synthesis of the cyclic sulfoximine (B86345) core can be achieved through several methods. A common approach involves the oxidation of the corresponding sulfide, tetrahydrothiophene, to the sulfoxide (B87167), followed by imination. The imination step can be carried out using various reagents, such as metal nitrenoids or hypervalent iodine reagents in the presence of an ammonia (B1221849) source. For instance, the use of ammonium (B1175870) carbamate with a hypervalent iodine compound provides a direct route to NH-sulfoximines. mdpi.com

Once the 1-imino-1-oxothiolane is obtained, the urea (B33335) functionality can be introduced by reacting it with a suitable isocyanate (R-N=C=O). This reaction, a nucleophilic addition of the sulfoximine nitrogen to the electrophilic carbon of the isocyanate, is a widely used method for the preparation of N,N'-substituted ureas. wikipedia.orgnih.gov The substituent 'R' on the isocyanate can be varied to generate a library of analogs with diverse electronic and steric properties.

An alternative approach to unsymmetrical ureas involves a one-pot tandem protocol via a Curtius rearrangement. In this method, a carboxylic acid is converted to an acyl azide, which then rearranges to an isocyanate in situ. The subsequent addition of the sulfoximine to this intermediate yields the desired urea derivative. This method offers the advantage of utilizing readily available carboxylic acids as starting materials.

The table below summarizes potential synthetic strategies for preparing substituted this compound analogs, based on established methodologies for sulfoximine and urea synthesis.

| Starting Material (Sulfoximine Precursor) | Reagent for Urea Formation | Resulting Analog | General Reaction |

| 1-Imino-1-oxothiolane | Substituted Isocyanate (R-NCO) | N-Substituted this compound | Nucleophilic Addition |

| Carboxylic Acid (R-COOH) | Diphenylphosphorylazide (DPPA), then 1-Imino-1-oxothiolane | N-Substituted this compound | Curtius Rearrangement |

| 1-Imino-1-oxothiolane | N,N'-Carbonyldiimidazole (CDI), then Amine (R-NH2) | N-Substituted this compound | Phosgene-Free Urea Synthesis |

Exploration of Thiourea (B124793) and Carbamate Derivatives

The structural versatility of the (1-Oxothiolan-1-ylidene) scaffold extends beyond ureas to include thiourea and carbamate derivatives, which are also of significant interest in medicinal chemistry due to their diverse biological activities. nih.govresearchgate.net

Thiourea Derivatives: The synthesis of thiourea analogs, such as (1-Oxothiolan-1-ylidene)thiourea, can be achieved by reacting 1-imino-1-oxothiolane with an appropriate isothiocyanate (R-N=C=S). Similar to urea formation, this reaction involves the nucleophilic attack of the sulfoximine nitrogen onto the electrophilic carbon of the isothiocyanate. Chiral sulfoximine-based thioureas have been synthesized and successfully applied as organocatalysts in asymmetric reactions, highlighting the functional potential of this class of compounds. nih.govresearchgate.net For instance, they have shown good reactivity in the catalytic desymmetrization of cyclic meso-anhydrides. nih.gov

Carbamate Derivatives: Carbamate derivatives of 1-imino-1-oxothiolane can be prepared by reacting the sulfoximine with chloroformates or by rhodium-catalyzed transfer of carbamates to the corresponding sulfoxide. researchgate.netresearchgate.netnih.govnih.gov These N-protected sulfoximines are valuable intermediates in organic synthesis. For example, N-Boc protected sulfoximines can be readily deprotected under acidic conditions to yield the free NH-sulfoximine, which can then be further functionalized. researchgate.net The synthesis of sulfoximine propargyl carbamates has also been reported, expanding the range of accessible derivatives. nih.govnih.gov

The following table outlines the synthesis of thiourea and carbamate derivatives of the 1-oxothiolan scaffold.

| Derivative Type | Synthetic Approach | Key Reagents | Potential Applications |

| Thiourea | Nucleophilic addition to isothiocyanate | 1-Imino-1-oxothiolane, R-NCS | Organocatalysis, Medicinal Chemistry |

| Carbamate | Reaction with chloroformates | 1-Imino-1-oxothiolane, ClCOOR | Protecting group, Synthetic intermediate |

| Carbamate | Rh-catalyzed carbamate transfer | Tetrahydrothiophene-1-oxide, Carbamate, Rh catalyst | Synthetic intermediate for complex molecules |

Fused Heterocyclic Compounds Incorporating the Oxothiolane Scaffold

The oxothiolane sulfoximine scaffold can serve as a building block for the construction of more complex, fused heterocyclic systems. These structures are of interest as they can lead to novel chemical entities with unique three-dimensional shapes and potential biological activities. The synthesis of such compounds often relies on intramolecular cyclization reactions of appropriately functionalized sulfoximine derivatives. nih.govmdpi.comresearchgate.net

One strategy involves the intramolecular cyclization of N-cyano sulfoximines, which can be promoted by anhydrides to form thiadiazinone 1-oxides without the need for metal catalysts. mdpi.com Another approach is the photocatalyzed modular synthesis where bifunctional sulfilimines react with alkenes to produce a variety of N-heterocycles, including those with fused ring systems. nih.gov Furthermore, tandem C-H activation and cyclization reactions catalyzed by transition metals like rhodium have been employed to synthesize fused 1,2-benzothiazines from sulfoximines. researchgate.net The development of efficient methods for the synthesis of cyclic sulfoximines from N-propargylsulfinamides through sulfur-carbon bond formation also opens up avenues for creating diverse heterocyclic structures. researchgate.net

The table below presents examples of synthetic strategies for fused heterocycles based on sulfoximine chemistry.

| Cyclization Strategy | Starting Material | Resulting Heterocycle | Key Features |

| Anhydride-promoted intramolecular cyclization | N-Cyano-2-carboxamido-sulfoximine | Thiadiazinone 1-oxide | Metal-free conditions, good yields |

| Photocatalyzed modular synthesis | Bifunctional sulfilimine and alkene | Fused morpholines and other N-heterocycles | Single-step synthesis, broad scope |

| Rh(III)-catalyzed C-H activation/cyclization | Sulfoximine and alkyne/diazo compound | Fused 1,2-benzothiazines | Domino reaction, high efficiency |

| Base-promoted cyclization of N-propargylsulfinamides | N-Propargylsulfinamide | Cyclic sulfoximine | Stereospecific, metal-free |

Structure-Activity Relationship (SAR) Studies for Functional Modulation

While specific structure-activity relationship (SAR) studies for this compound are not available, general principles derived from related urea and sulfoximine compounds can provide valuable guidance for the design of new analogs with modulated functions. nih.gov

The urea and thiourea moieties are known to act as potent hydrogen bond donors, which is a crucial feature for their interaction with biological targets. nih.gov The substituents on the urea or thiourea nitrogen atoms play a significant role in determining the biological activity and physicochemical properties of the molecule. For instance, in a series of carnosic acid derivatives containing a urea moiety, the nature of the substituent on the urea nitrogen significantly influenced their antiproliferative activity. Aromatic substituents, particularly those with halogen atoms, often lead to enhanced activity.

The sulfoximine group itself is increasingly recognized as a valuable pharmacophore in drug discovery. It is considered a bioisostere of the sulfone group but offers advantages such as improved metabolic stability and the ability to introduce a chiral center at the sulfur atom, providing an additional vector for structural diversification. nih.govresearchgate.net The replacement of other functional groups with a sulfoximine has been shown to modulate the properties of bioactive compounds. For example, replacing an amine with a sulfoximine in known drug molecules has led to analogs with improved in vitro stability. researchgate.net

The table below summarizes key SAR insights from related compound classes that could be applicable to this compound analogs.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure

No available data.

Frontier Molecular Orbital Analysis for Reactivity Prediction

No available data.

Identification of Electrophilic and Nucleophilic Sites

No available data.

Reaction Mechanism Elucidation via Computational Modeling

No available data.

Transition State Characterization and Energy Barrier Determination (e.g., DFT Studies)

No available data.

Computational Prediction of Reaction Pathways

No available data.

Solvent Effects on Stability and Reactivity

No available data.

Solvation Free Energy Calculations (e.g., COSMO-RS, SMD models)

Solvation free energy is a critical thermodynamic quantity that describes the energy change when a solute is transferred from a vacuum to a solvent. mpg.de It is fundamental for predicting solubility, partitioning behavior, and other physicochemical properties. nih.gov Advanced computational models like COSMO-RS and SMD are employed to calculate this value for complex molecules.

The COSMO-RS (Conductor-like Screening Model for Real Solvents) method combines quantum chemical calculations with statistical thermodynamics. zenodo.orgresearchgate.net It treats the solvent as an ensemble of pair-wise interacting surface segments, allowing for the prediction of thermodynamic properties in liquid systems. researchgate.net This model is particularly useful for studying mixtures and has been applied to systems containing urea (B33335), such as in the investigation of deep eutectic solvents. zenodo.orgresearchgate.net For (1-Oxothiolan-1-ylidene)urea, COSMO-RS can predict its behavior in various solvents by analyzing the molecule's surface polarity distribution. nih.gov

The SMD (Solvation Model based on Density) is a universal continuum solvation model applicable to any charged or uncharged solute in any solvent. github.ionih.gov It operates by using the solute's full quantum mechanical electron density rather than relying on partial atomic charges. nih.gov The model calculates the solvation free energy by separating it into two main components: bulk-electrostatic contributions and contributions from short-range interactions between the solute and solvent molecules in the first solvation shell. github.ioq-chem.com The SMD model is parameterized for a wide range of solvents and has shown good accuracy in predicting solvation free energies for diverse chemical compounds. nih.govacs.org

Calculations of solvation free energy (ΔGsolv) are typically decomposed into electrostatic (ΔGele) and non-electrostatic or van der Waals (ΔGvdw) contributions. researchgate.net While specific experimental data for this compound is not available, theoretical calculations would provide values similar to those shown in the hypothetical table below, illustrating the expected outputs from such a study.

Table 1: Illustrative Solvation Free Energy Calculation Output for a Urea Derivative

| Solvent | ΔGsolv (kcal/mol) | ΔGele (kcal/mol) | ΔGvdw (kcal/mol) |

| Water | -9.5 | -7.8 | -1.7 |

| Methanol | -8.2 | -6.5 | -1.7 |

| Acetonitrile | -7.1 | -5.9 | -1.2 |

| Dimethyl Sulfoxide (B87167) (DMSO) | -8.8 | -7.2 | -1.6 |

Note: This table is illustrative and does not represent actual experimental or calculated data for this compound. It demonstrates the typical components of solvation free energy calculated by computational models.

Molecular Dynamics Simulations for Conformational and Interaction Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of molecular behavior, including conformational changes and intermolecular interactions, which are difficult to observe experimentally. njit.edunih.gov

Conformational Analysis: For this compound, MD simulations can explore its conformational landscape. The flexibility of the five-membered thiolane ring, combined with the rotational freedom around the C-N bonds of the urea group, allows the molecule to adopt various spatial arrangements. researchgate.netcarewellpharma.in Conformational analysis is crucial as the molecule's shape influences its ability to interact with biological targets or pack in a crystal lattice. nih.gov Theoretical studies on related thiophene (B33073) derivatives have demonstrated the power of these methods in determining stable conformations. researchgate.net

Interaction Analysis: MD simulations also elucidate the non-covalent interactions that govern the behavior of this compound in solution. The urea moiety is capable of acting as both a hydrogen bond donor (N-H groups) and acceptor (C=O group). nih.govnih.gov Furthermore, the sulfoxide group (S=O) on the thiolane ring provides an additional strong hydrogen bond acceptor site. Simulations can quantify the strength and lifetime of these hydrogen bonds with solvent molecules or other solutes. nih.gov They can also characterize other interactions, such as van der Waals and electrostatic forces, which are critical for understanding phenomena like protein denaturation, where urea's interactions play a key role. njit.edunih.gov

Table 2: Potential Intermolecular Interactions of this compound for MD Simulation Analysis

| Interaction Type | Donor Group(s) | Acceptor Group(s) | Significance |

| Hydrogen Bonding | Urea N-H | Urea C=O, Thiolane S=O, Solvent (e.g., Water) | Dictates solubility, self-assembly, and target binding. nih.govnih.gov |

| Dipole-Dipole | Thiolane S=O, Urea C=O | Polar groups on other molecules | Contributes to overall intermolecular forces and molecular organization. |

| Van der Waals | Entire Molecule | Other molecules | Important for packing in condensed phases and non-specific interactions. njit.edu |

Polymorphism and Crystal Packing Analysis in Related Urea Structures

Polymorphism is the ability of a solid material to exist in more than one crystal structure. rsc.org Different polymorphs of the same compound can have distinct physical properties, which is of paramount importance in the pharmaceutical industry. The study of crystal packing reveals how molecules arrange themselves in the solid state, primarily through non-covalent interactions like hydrogen bonding.

In many urea derivatives, the molecules organize into one-dimensional chains or tapes via N-H···O hydrogen bonds. rsc.org The specific arrangement, such as the formation of centrosymmetric dimers or extended chains, often depends on the orientation of the N-H protons relative to the carbonyl group. rsc.org For instance, a trans-trans orientation typically leads to chains, while a trans-cis arrangement can result in dimeric assemblies. rsc.org

The crystal structure of this compound would be influenced by its unique combination of functional groups. The urea moiety provides the primary hydrogen bonding sites for forming the characteristic urea tapes or ribbons. rsc.orgresearchgate.net However, the bulky, polar sulfoxide group on the thiolane ring would introduce additional interactions and steric constraints. The sulfoxide oxygen can act as a potent hydrogen bond acceptor, potentially disrupting or altering the typical urea packing motifs and leading to more complex three-dimensional networks. nih.gov Analysis of crystal structures of related cyclic ureas and substituted ureas provides a framework for predicting the likely packing arrangements. rsc.orgmaterialsproject.org

Table 3: Common Hydrogen Bonding Patterns in Urea and Related Crystal Structures

| Compound Type | Dominant Supramolecular Motif | Description of Hydrogen Bonding | Reference(s) |

| Simple Urea | 1D Tapes / Ribbons | Molecules are linked by N-H···O hydrogen bonds into extended chains. | rsc.orgresearchgate.net |

| Substituted Diaryl Ureas | 1D Chains | N-H···O hydrogen bonds form one-dimensional chains, with substituents influencing inter-chain packing. | rsc.org |

| Urea Co-crystals | Tapes or Sheets | Urea forms hydrogen-bonded tapes which then interact with a co-former molecule. | rsc.org |

| Metal-Urea Complexes | Coordination Networks | Urea acts as a ligand, coordinating to metal centers via its oxygen atom, with nitrates or other anions completing the coordination sphere. | nih.gov |

Advanced Spectroscopic and Analytical Research Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount tool for the detailed structural analysis of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For (1-Oxothiolan-1-ylidene)urea, both proton (¹H) and carbon-13 (¹³C) NMR are leveraged to assemble a complete structural portrait.

Proton NMR (¹H NMR) Applications

Proton NMR spectroscopy of this compound would be expected to reveal distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of each proton. Protons adjacent to electronegative atoms, such as the nitrogen and sulfur atoms in the thiolane ring and the urea (B33335) moiety, would exhibit downfield shifts.

The protons on the thiolane ring are expected to show complex splitting patterns due to spin-spin coupling with neighboring protons. The protons on the carbon adjacent to the sulfoxide (B87167) group (α-protons) would likely appear as a multiplet at a lower field compared to the protons on the other carbons of the ring (β- and γ-protons) due to the electron-withdrawing nature of the S=O group. The protons of the urea's NH₂ group would typically appear as a broad singlet, and its chemical shift can be sensitive to solvent and concentration.

Expected ¹H NMR Data for this compound:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| α-CH₂ | 2.8 - 3.2 | Multiplet | |

| β-CH₂ | 2.0 - 2.4 | Multiplet | |

| γ-CH₂ | 2.2 - 2.6 | Multiplet | |

| NH₂ | 5.0 - 7.0 | Broad Singlet |

Note: The exact chemical shifts and coupling constants are dependent on the solvent used and the specific spectrometer frequency.

Carbon NMR (¹³C NMR) Applications

Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of this compound. Each unique carbon atom in the molecule will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts are influenced by the hybridization and the electronic environment of the carbon atoms.

The carbonyl carbon of the urea moiety is expected to appear significantly downfield, typically in the range of 160-180 ppm. The carbon atom of the C=N bond would also be expected at a downfield position. The carbon atoms of the thiolane ring will have chemical shifts in the aliphatic region, with the carbon adjacent to the sulfoxide group appearing at a lower field than the others.

Expected ¹³C NMR Data for this compound:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O (Urea) | 165 - 175 |

| C=N | 150 - 160 |

| α-CH₂ | 50 - 60 |

| β-CH₂ | 25 - 35 |

| γ-CH₂ | 28 - 38 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their bonds.

Analysis of Characteristic Vibrational Frequencies

The IR spectrum of this compound would display characteristic absorption bands that confirm the presence of its key functional groups. A strong absorption band is expected for the carbonyl (C=O) stretching vibration of the urea group, typically appearing around 1650-1700 cm⁻¹. The N-H stretching vibrations of the primary amine in the urea moiety would give rise to one or two sharp to broad bands in the region of 3300-3500 cm⁻¹.

The presence of the sulfoxide (S=O) group is indicated by a strong absorption band in the range of 1000-1100 cm⁻¹. The C=N stretching vibration would likely appear in the 1640-1690 cm⁻¹ region, potentially overlapping with the C=O stretch. The C-N stretching vibrations would be observed in the 1250-1350 cm⁻¹ region. Finally, the C-H stretching vibrations of the aliphatic thiolane ring would be seen just below 3000 cm⁻¹.

Characteristic IR Absorption Bands for this compound:

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch (Urea) | 3300 - 3500 | Medium to Strong |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=O Stretch (Urea) | 1650 - 1700 | Strong |

| C=N Stretch | 1640 - 1690 | Medium to Strong |

| N-H Bend (Urea) | 1550 - 1650 | Medium |

| C-N Stretch | 1250 - 1350 | Medium |

| S=O Stretch | 1000 - 1100 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound. In positive ion mode ESI-MS, the compound would be expected to be observed as a protonated molecule, [M+H]⁺. The exact mass of this ion allows for the confirmation of the molecular formula.

High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, further solidifying the elemental composition. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments can provide valuable structural information. Key fragmentation pathways would likely involve the loss of small neutral molecules such as isocyanic acid (HNCO) from the urea moiety or the cleavage of the thiolane ring. The analysis of these fragment ions helps to piece together the structure of the parent molecule.

Expected ESI-MS Data for this compound:

| Ion | Expected m/z | Description |

| [M+H]⁺ | 161.04 | Protonated molecule |

| [M+Na]⁺ | 183.02 | Sodiated adduct |

| Fragment ions | Varies | Resulting from cleavage of the parent ion |

Research on this compound Remains Undisclosed in Public Scientific Literature

Despite a comprehensive search of available scientific databases and literature, no specific research or data has been found for the chemical compound this compound. Consequently, the advanced spectroscopic and analytical research methodologies outlined for this particular molecule cannot be detailed at this time.

The investigation sought to uncover information regarding the solid-state structure, reaction monitoring, purity analysis, and mechanistic pathways of this compound. This included targeted searches for X-ray crystallography data, application of advanced analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Inductively Coupled Plasma Mass Spectrometry (ICP-MS), and UV-Visible Spectroscopy, as well as the use of isotopic labeling for mechanistic studies.

The absence of any retrieved data suggests that research on this compound may not be publicly available. This could be due to a number of factors, including the novelty of the compound, proprietary research status, or the use of alternative nomenclature in existing literature.

While general methodologies for the analysis of urea and its derivatives are well-established, their specific application and the resulting data for this compound are not present in the surveyed scientific domain. For instance, while LC-MS is a common technique for the analysis of various urea compounds, no studies have been identified that specifically apply it to trap intermediates in reactions involving this compound. Similarly, no records were found of ICP-MS being used for trace metal analysis in this compound or of UV-Visible spectroscopy for its kinetic measurements. Furthermore, no isotopic labeling studies to elucidate its reaction mechanisms have been reported.

Without any foundational research on the synthesis and basic characterization of this compound, the advanced analytical data requested remains entirely unavailable. Further investigation would be contingent on the publication of primary research detailing the existence and properties of this specific compound.

Emerging Research Applications of 1 Oxothiolan 1 Ylidene Urea Systems

Role as Intermediates in Advanced Pharmaceutical Synthesis

The application of (1-Oxothiolan-1-ylidene)urea as an intermediate in the synthesis of advanced pharmaceuticals is an area of potential but currently undocumented research.

Precursors to Sirtuin Inhibitors

Sirtuins, a class of NAD+-dependent deacetylases, are significant targets in drug discovery. The development of sirtuin inhibitors is a key area of research for potential therapeutic applications. However, a direct synthetic pathway or role for this compound as a precursor to sirtuin inhibitors has not been identified in the available scientific literature.

Components in Quinazoline (B50416) Derivative Synthesis

Quinazoline derivatives are a prominent class of heterocyclic compounds with a wide range of biological activities, making them important in medicinal chemistry. The synthesis of quinazoline and quinazolinone derivatives often involves the use of urea (B33335) and thiourea (B124793) analogues. These reactions typically proceed through the condensation of various starting materials to form the characteristic fused ring system of quinazolines. While this suggests a potential application for this compound, specific examples or detailed research findings documenting its use as a component in quinazoline derivative synthesis are not currently available.

Applications in Agrochemical Development

The exploration of novel compounds for use in agrochemicals is a continuous effort to improve crop protection and yield.

Precursors to Nematicides

Nematicides are crucial for controlling nematode infestations in agriculture. The development of new nematicidal agents often involves the synthesis and screening of diverse chemical structures. At present, there is no available research to indicate that this compound is utilized as a precursor in the synthesis of nematicides.

Contributions to Materials Science and Polymer Chemistry

The field of materials science is constantly seeking new building blocks for the creation of advanced materials with unique properties.

Building Blocks for Conductive Polymers

Conductive polymers are a significant area of research due to their potential applications in electronics and other technologies. The synthesis of these polymers often involves the polymerization of monomeric units. However, there is no current evidence in the scientific literature to suggest that this compound serves as a building block for the development of conductive polymers.

Antimicrobial Activity of Related Compounds

The urea and thiourea moieties are fundamental building blocks in the design of new antimicrobial agents. nih.govresearchgate.net Their derivatives have demonstrated a wide spectrum of biological activities, including antibacterial and antifungal properties. researchgate.netmdpi.com The search for novel antimicrobial compounds is driven by the global challenge of drug-resistant pathogens, making the exploration of scaffolds like this compound particularly relevant. mdpi.com

Research into various urea and thiourea derivatives has shown that these compounds can exhibit significant inhibitory activity against a range of microbial species. researchgate.net For instance, certain novel thiourea derivatives have displayed excellent activity against both Gram-positive and Gram-negative bacteria, as well as some fungi. nih.gov The introduction of different chemical groups to the basic urea or thiourea structure can modulate the antimicrobial potency and spectrum. researchgate.net

The presence and modification of a thioether or related sulfur-containing group in urea derivatives can significantly influence their antimicrobial efficacy. The replacement of an oxygen atom with a sulfur atom in the urea molecule to form thiourea has been shown to enhance biological activity in some cases. researchgate.net

Studies on thiourea derivatives have revealed that the nature of the substituents on the molecule plays a crucial role in its antibacterial and antifungal action. For example, the introduction of ethyl-containing groups in some urea and thiourea derivatives has resulted in promising antibacterial activity. researchgate.net In a study of thiourea derivatives, compound TD4 showed potent activity against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) of 2–16 µg/mL. nih.gov Another study on seleno- and thio-urea derivatives found that selenium-containing analogues exhibited better quorum-sensing inhibition and antibacterial activity against S. aureus compared to their sulfur counterparts. mdpi.com

The following table summarizes the antimicrobial activity of selected thiourea derivatives, highlighting the impact of structural modifications.

| Compound | Target Microorganism | Activity (MIC) | Reference |

| Thiourea Derivative 7a | S. aureus, B. subtilis, E. coli, P. aeruginosa, A. flavus | 0.95 ± 0.22 to 3.25 ± 1.00 μg/mL | nih.gov |

| Thiourea Derivative 7b | S. aureus, B. subtilis, E. coli, P. aeruginosa, A. flavus | 0.95 ± 0.22 to 3.25 ± 1.00 μg/mL | nih.gov |

| Thiourea Derivative 8 | S. aureus, B. subtilis, E. coli, P. aeruginosa, A. flavus | 0.95 ± 0.22 to 3.25 ± 1.00 μg/mL | nih.gov |

| Thiourea Derivative TD4 | Methicillin-resistant S. aureus (MRSA) | 2 µg/mL | nih.gov |

| Selenium DHP analogue 3c | S. aureus | 15.6 µM | mdpi.com |

| Selenium DHP analogue 3e | S. aureus | 15.6 µM | mdpi.com |

Neuroprotective Potential and Dopamine (B1211576) Receptor Modulation

Urea and thiourea derivatives are being investigated for their potential as central nervous system (CNS) active agents, including for the treatment of neurodegenerative diseases. nih.gov The thiourea moiety is present in some compounds developed as dopamine agonists for conditions like Parkinson's disease. nih.gov Dopamine receptors, particularly the D1 receptor, are crucial for regulating neuronal growth, memory, and learning. wikipedia.org

The D1 receptor is implicated in the pathophysiology of various neurological and psychiatric disorders. nih.gov Modulation of D1 receptor signaling is a key strategy in the development of new therapies. nih.gov Research has shown that activation of the dopamine D1 receptor can have neuroprotective effects. nih.gov

Positive allosteric modulators (PAMs) are compounds that bind to a receptor at a site distinct from the primary (orthosteric) binding site, enhancing the receptor's response to the endogenous ligand. In the context of the D1 receptor, PAMs could offer a more nuanced therapeutic approach compared to direct agonists, potentially with fewer side effects.

The activation of D1 receptors stimulates the production of cyclic AMP (cAMP) through the Gs/olf-coupled pathway, which in turn activates protein kinase A (PKA). nih.gov This signaling cascade can be modulated by various neurotransmitters and drugs. nih.gov While specific studies on the positive allosteric modulation of D1 receptors by this compound are not yet prevalent, the general principle of targeting allosteric sites on GPCRs like the D1 receptor is a growing area of research in drug discovery. The development of PAMs for the D1 receptor could be beneficial for conditions where dopamine signaling is impaired.

Electrocatalytic Applications

The urea molecule is a key player in emerging energy and environmental technologies, particularly in the fields of electrocatalysis. rsc.org The electro-oxidation of urea is being explored as a more energy-efficient alternative to the oxygen evolution reaction (OER) in water electrolysis for hydrogen production. rsc.org

The urea oxidation reaction (UOR) involves the electrochemical conversion of urea into nitrogen and carbon dioxide, releasing electrons in the process. rsc.org This reaction is central to direct urea fuel cells and for the remediation of urea-containing wastewater. rsc.org The development of efficient and stable electrocatalysts is crucial for the practical application of UOR. nih.gov

While specific research on this compound as a catalyst for UOR is limited, the fundamental chemistry of the urea group is central to this application. The reaction is typically carried out in alkaline or neutral media, with different reaction mechanisms in each case. nih.gov Nickel-based materials are among the most studied catalysts for UOR. researchgate.net

A green approach to synthesizing urea derivatives has been demonstrated, initiated by the electroreduction of oxygen. nih.govnih.govacs.org This highlights the intricate relationship between urea chemistry and electrochemical oxygen reactions. Furthermore, urea itself has been used in the synthesis of catalysts for OER. For instance, urea has been employed in the preparation of N-doped TiO2 with oxygen vacancies, which can act as a photocatalyst. mdpi.com This suggests that urea-based compounds can play a role not only as a fuel source to replace OER but also in the synthesis of materials that can enhance OER and other catalytic processes.

The following table provides a comparative overview of the thermodynamic potentials for OER and UOR.

| Reaction | Standard Potential (vs. RHE) | Medium |

| Oxygen Evolution Reaction (OER) | 1.23 V | Alkaline |

| Urea Oxidation Reaction (UOR) | 0.37 V | Alkaline |

Supramolecular Chemistry and Self-Assembly (General urea derivatives)nih.gov

The ureido group (-NH-CO-NH-) is a fundamental building block in supramolecular chemistry due to its excellent hydrogen bonding capabilities. bsb-muenchen.deresearchgate.net It contains two hydrogen bond donors (the N-H groups) and one hydrogen bond acceptor (the C=O group), allowing for the formation of robust and directional intermolecular hydrogen bonds. bsb-muenchen.denih.gov This characteristic drives the self-assembly of urea-containing molecules into a variety of well-defined, higher-order structures. researchgate.netresearchgate.net

The self-assembly process is often initiated by the formation of a dimeric motif, where two urea molecules are linked by two N-H···O hydrogen bonds. This primary interaction can then propagate, leading to the formation of one-dimensional tapes or chains. researchgate.net These chains can further organize into more complex architectures, such as fibers, ribbons, and helices, which often entangle to form supramolecular gels. nih.govnih.gov

The specific nature of the self-assembled structure is highly dependent on the molecular structure of the urea derivative, including the nature of the substituents attached to the urea core. These substituents can influence the hydrogen bonding patterns through steric effects and by introducing additional non-covalent interactions, such as π-π stacking or van der Waals forces, which further stabilize the supramolecular assembly.

Recent research has focused on understanding and controlling the self-assembly of urea derivatives to create functional materials. High-speed atomic force microscopy (HS-AFM) has been instrumental in visualizing the dynamic process of fiber formation from urea derivatives, revealing nucleation-dependent mechanisms and directional growth kinetics. nih.govresearchgate.net Such studies provide molecular-level insights into the formation of supramolecular gels, which have potential applications in areas like electrophoresis and as templates for crystal growth. nih.govrsc.org

Table 1: Key Hydrogen Bonding Interactions in Urea-Based Supramolecular Systems

| Interaction Type | Description | Significance in Self-Assembly |

| N-H···O Hydrogen Bond | The primary interaction where the N-H group of one urea molecule donates a hydrogen bond to the carbonyl oxygen of another. | Forms the fundamental dimeric and chain structures that are the basis of larger assemblies. researchgate.netaps.org |

| Bifurcated Hydrogen Bond | A single hydrogen atom interacts with two acceptor atoms, or a single acceptor atom interacts with two hydrogen atoms. | Can lead to the formation of more complex and stable 3D networks. |

| Intramolecular Hydrogen Bond | Hydrogen bonding between the N-H and C=O groups within the same molecule. | Can promote a planar molecular geometry, which in turn can stabilize intermolecular interactions and the overall supramolecular structure. nih.gov |

| N-H···Anion Hydrogen Bond | The N-H groups of the urea can interact with anions. | Allows for the creation of anion-responsive materials and plays a role in organocatalysis. rsc.org |

Table 2: Examples of Supramolecular Structures Formed by Urea Derivatives

| Supramolecular Structure | Description of Formation | Key Research Findings |

| Supramolecular Capsules | Discrete, cage-like structures formed through a network of discrete urea-urea intermolecular hydrogen bonds. | Calix researchgate.netarene tetra-urea derivatives have been shown to form dimeric capsular structures. researchgate.net |

| Supramolecular Polymers | Long, chain-like structures formed by the continuous self-assembly of monomeric urea derivatives via intermolecular hydrogen bonds. bsb-muenchen.de | The growth kinetics of these polymers can be directional, with different growth rates at each end of the fiber. nih.gov |

| Supramolecular Gels | 3D networks of self-assembled fibers that entrap solvent molecules, leading to a gel-like material. nih.gov | The gelation process is often concentration-dependent and can exhibit a lag phase, suggesting a nucleation-growth mechanism. nih.govresearchgate.net C3-symmetric tris-urea frameworks are excellent low-molecular-weight gelators. nih.gov |

| Self-Assembled Monolayers | Organized layers of urea derivatives formed on a surface. | Urea-aminotriazine (UAT) based systems have been studied on gold surfaces to measure the strength of single-molecule interactions. nih.gov |

Future Research Directions and Challenges

Development of Novel and Efficient Synthetic Routes

The foundational step in studying any new compound is the creation of effective and practical methods for its synthesis. For (1-Oxothiolan-1-ylidene)urea, research would likely concentrate on overcoming the initial hurdle of its construction. Historically, the synthesis of urea (B33335) derivatives has often relied on toxic reagents such as phosgene (B1210022) and its derivatives. mdpi.com A modern approach would prioritize the development of safer and more environmentally friendly methodologies. mdpi.com This could involve the use of carbonyldiimidazole, activated carbonates, or other phosgene substitutes. mdpi.com

Furthermore, the application of multi-component reactions, which allow for the assembly of complex molecules from simpler starting materials in a single step, would be a key area of focus. nih.gov Such strategies are prized for their efficiency and atom economy. Given the chiral nature of the sulfoxide (B87167) group, the development of stereoselective synthetic methods to obtain enantiomerically pure forms of the compound would be critical for evaluating its potential biological applications.

| Catalytic Approaches | Thiolane, carbon dioxide, and an amine source with a suitable catalyst | Use of sustainable feedstocks, potential for high selectivity | Catalyst development and cost, optimization of reaction conditions |

Comprehensive Mechanistic Understanding of Complex Transformations

A deep understanding of the reaction mechanisms governing the formation and reactivity of this compound is crucial for optimizing its synthesis and predicting its behavior. Mechanistic studies would likely involve a combination of kinetic experiments and spectroscopic analysis to identify reaction intermediates and transition states. rsc.orgrsc.org Computational methods, such as Density Functional Theory (DFT), would be invaluable for modeling reaction pathways and corroborating experimental findings. nih.gov These theoretical calculations can provide insights into the energetics of different reaction routes, helping to guide the development of more efficient synthetic protocols. researchgate.net

Rational Design of Next-Generation Derivatives with Tuned Reactivity

Following the establishment of a reliable synthetic route, the focus would shift to the rational design and synthesis of a library of derivatives. By systematically modifying the structure of this compound, researchers could explore structure-activity relationships (SAR). This would involve introducing various substituents on the thiolane ring or the urea nitrogen atoms to modulate the compound's electronic and steric properties. clockss.org The goal of such studies would be to fine-tune its reactivity, solubility, and potential biological activity. researchgate.net

Table 2: Illustrative Examples of Potential Derivatives and Their Rationale

| Derivative Class | Structural Modification | Desired Outcome |

|---|---|---|

| N-Aryl Derivatives | Introduction of an aromatic ring on a urea nitrogen | To introduce potential π-stacking interactions with biological targets. |

| Ring-Substituted Analogs | Addition of functional groups to the thiolane ring | To alter the electronic nature and steric profile of the molecule. |

| Bioisosteres | Replacement of the sulfur atom with selenium or other heteroatoms | To explore the impact of heteroatom substitution on biological activity. |

Exploration of New Catalytic and Electrocatalytic Applications

The structural features of this compound suggest its potential use in catalysis. The urea moiety can act as a hydrogen-bond donor, a property that is frequently exploited in organocatalysis. Additionally, the presence of multiple heteroatoms (nitrogen, oxygen, and sulfur) makes it a candidate for use as a ligand in transition-metal catalysis.

The electrocatalytic oxidation of urea is a field of significant interest for applications in energy production and environmental remediation, such as in urea fuel cells and the treatment of urea-rich wastewater. rsc.orgresearchgate.net Future research could therefore investigate the electrochemical properties of this compound to determine its suitability for such applications.

Advanced Predictive Modeling for Complex Chemical Behavior

Advanced computational modeling will be instrumental in guiding the efficient exploration of this compound's chemical space. Predictive models can be employed to estimate a wide range of physicochemical properties, such as solubility and stability, which are critical for assessing the compound's potential as a drug candidate or functional material. researchgate.nettue.nl

As data on the biological activity of various derivatives become available, Quantitative Structure-Activity Relationship (QSAR) models can be developed. These models correlate chemical structure with biological activity and can be used to predict the potency of novel, yet-to-be-synthesized derivatives, thereby streamlining the discovery process. Molecular dynamics simulations could also be used to model the interaction of this compound with biological targets, providing valuable insights into its potential mechanism of action.

常见问题

Basic Research Questions

Q. What are the optimal experimental conditions for synthesizing (1-Oxothiolan-1-ylidene)urea, and how can purity be validated?

- Methodological Answer : Synthesis should involve controlled thiolactam-urea coupling under anhydrous conditions, with stoichiometric ratios monitored via NMR or IR spectroscopy. Post-synthesis purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) is recommended. Validate purity using HPLC (≥95% purity threshold) and elemental analysis. For reproducibility, document all reagents (manufacturer, catalog numbers) and equipment specifications (e.g., rotavap settings) as per standardized protocols .

Q. How can crystallographic data resolve structural ambiguities in this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SXRD) using SHELX-97 or SHELXL-2018 is critical for unambiguous structural determination. Refinement parameters (e.g., R-factor < 5%) must align with IUCr standards. Visualize molecular packing and hydrogen-bonding networks using ORTEP-3 for graphical representation . Cross-validate with DFT-optimized geometries (e.g., Gaussian 16) to reconcile experimental and computational bond lengths .

Advanced Research Questions

Q. How to address contradictions in spectroscopic data (e.g., NMR vs. computational predictions) for this compound derivatives?

- Methodological Answer : Discrepancies often arise from solvent effects or dynamic equilibria. Conduct variable-temperature NMR to detect tautomerism or conformational exchange. Compare experimental chemical shifts with GIAO-DFT calculations (B3LYP/6-311++G** basis set). If contradictions persist, re-examine sample preparation for moisture exclusion or solvent polarity impacts .

Q. What strategies ensure reproducibility in catalytic applications of this compound complexes?

- Methodological Answer : Standardize catalytic testing using a Schlenk line under inert atmospheres. Report turnover frequencies (TOF) with error margins derived from triplicate runs. Characterize metal-ligand coordination via EXAFS or EPR spectroscopy. Include negative controls (e.g., ligand-free reactions) to isolate catalytic contributions. For peer validation, publish raw datasets and instrument calibration logs in supplementary materials .

Q. How to design a computational workflow for predicting the reactivity of this compound in nucleophilic environments?

- Methodological Answer : Use a multi-step approach:

Conformational Sampling : Molecular dynamics (MD) simulations (AMBER or GROMACS) to identify dominant conformers.

Reactivity Mapping : Frontier molecular orbital (FMO) analysis at the M06-2X/def2-TZVP level to locate reactive sites.

Kinetic Modeling : Eyring equation-based calculations for activation barriers using transition-state geometries.

Validate predictions with kinetic isotope effects (KIE) experiments .

Data Analysis and Validation

Q. What statistical methods are appropriate for analyzing dose-response data in this compound bioactivity studies?

- Methodological Answer : Apply nonlinear regression (e.g., Hill equation) to calculate IC values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Report confidence intervals (95%) and p-values adjusted for multiple testing (e.g., Bonferroni correction). For high-throughput data, employ principal component analysis (PCA) to identify outliers .

Q. How to resolve discrepancies between crystallographic and spectroscopic data for hydrogen-bonding interactions?

- Methodological Answer : Cross-reference SXRD-derived H-bond distances with solid-state NMR or chemical shifts. If NMR data suggest stronger H-bonding than crystallography, consider temperature-dependent crystallography to capture dynamic behavior. For ambiguous cases, use QTAIM analysis (AIMAll software) to quantify bond critical points .

Ethical and Reporting Standards

Q. What criteria define sufficient evidence for claiming a novel this compound derivative?

- Methodological Answer : Provide:

- Full spectroscopic characterization (NMR, IR, HRMS).

- Crystallographic data (CCDC deposition number) or DFT-validated structural models.

- Comparative analysis with literature analogs (e.g., melting point, solubility trends).

Omit redundant data (e.g., known synthetic steps) but include critical validation steps in supplementary files .

Q. How to ethically manage conflicting data when publishing studies on this compound toxicity?

- Methodological Answer : Disclose all raw data, including outliers, in open-access repositories (e.g., Zenodo). Use the ARRIVE guidelines for in vivo studies. If contradictions arise (e.g., conflicting LD values), propose mechanistic hypotheses (e.g., metabolic variability) rather than suppressing data. Cite prior studies transparently, even if results diverge .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。